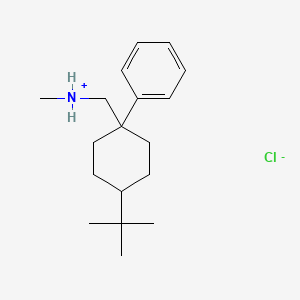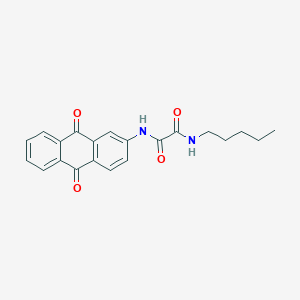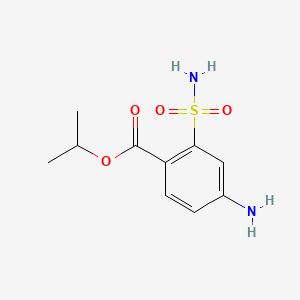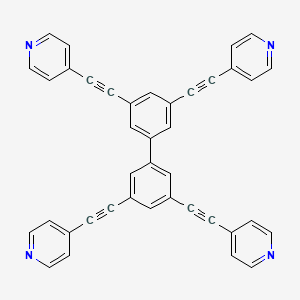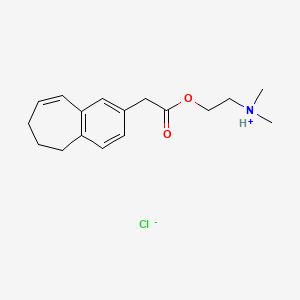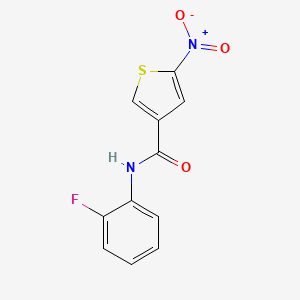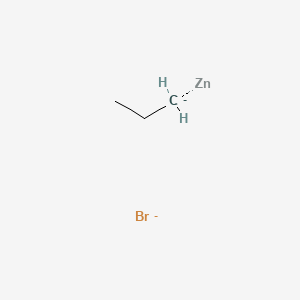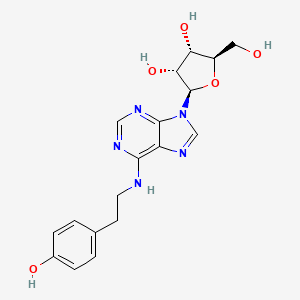
N6-(P-Hydroxyphenethyl)-adenosine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N6-(P-Hydroxyphenethyl)-adenosine is a synthetic derivative of adenosine, a nucleoside that plays a crucial role in various biochemical processes. This compound is characterized by the substitution of the N6 position of adenosine with a p-hydroxyphenethyl group, which imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N6-(P-Hydroxyphenethyl)-adenosine typically involves the following steps:
Protection of Adenosine: Adenosine is first protected at the 2’ and 3’ hydroxyl groups using a suitable protecting group such as acetonide.
N6-Substitution: The protected adenosine is then reacted with p-hydroxyphenethylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to introduce the p-hydroxyphenethyl group at the N6 position.
Deprotection: The final step involves the removal of the protecting groups to yield N6-(P-Hydroxyphenethyl)-adenosine.
Industrial Production Methods
Industrial production of N6-(P-Hydroxyphenethyl)-adenosine follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques such as high-performance liquid chromatography (HPLC) to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N6-(P-Hydroxyphenethyl)-adenosine undergoes various chemical reactions, including:
Oxidation: The p-hydroxyphenethyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl group on the p-hydroxyphenethyl moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA) are used.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted phenethyl derivatives.
Aplicaciones Científicas De Investigación
N6-(P-Hydroxyphenethyl)-adenosine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in modulating adenosine receptors and its potential effects on cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of novel pharmaceuticals and biochemical assays.
Mecanismo De Acción
N6-(P-Hydroxyphenethyl)-adenosine exerts its effects primarily through interaction with adenosine receptors, which are G protein-coupled receptors involved in various physiological processes. The p-hydroxyphenethyl group enhances the binding affinity and selectivity of the compound for specific adenosine receptor subtypes, modulating downstream signaling pathways and resulting in various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N6-Benzyladenosine: Similar structure but with a benzyl group instead of p-hydroxyphenethyl.
N6-Cyclohexyladenosine: Contains a cyclohexyl group at the N6 position.
N6-Phenyladenosine: Features a phenyl group at the N6 position.
Uniqueness
N6-(P-Hydroxyphenethyl)-adenosine is unique due to the presence of the p-hydroxyphenethyl group, which imparts distinct chemical and biological properties. This substitution enhances its binding affinity for certain adenosine receptor subtypes, making it a valuable tool in receptor studies and potential therapeutic applications.
Propiedades
Fórmula molecular |
C18H21N5O5 |
|---|---|
Peso molecular |
387.4 g/mol |
Nombre IUPAC |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[2-(4-hydroxyphenyl)ethylamino]purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C18H21N5O5/c24-7-12-14(26)15(27)18(28-12)23-9-22-13-16(20-8-21-17(13)23)19-6-5-10-1-3-11(25)4-2-10/h1-4,8-9,12,14-15,18,24-27H,5-7H2,(H,19,20,21)/t12-,14-,15-,18-/m1/s1 |
Clave InChI |
PQXJDJJHXDEVFF-SCFUHWHPSA-N |
SMILES isomérico |
C1=CC(=CC=C1CCNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)O |
SMILES canónico |
C1=CC(=CC=C1CCNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1R,4S)-2-bicyclo[2.2.1]heptanyl] 2-methylprop-2-enoate](/img/structure/B13738296.png)



![4-Methylbenzenesulfonate;2-[2-(1-methylindol-3-yl)ethenyl]-1,3-bis(prop-2-enyl)imidazo[4,5-b]quinoxalin-3-ium](/img/structure/B13738330.png)

